5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azetidin-3-yloxy group and a methyl group
Preparation Methods
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole typically involves the reaction of azetidin-3-ol with 4-methyl-1,2,3-thiadiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the azetidin-3-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties, which could be useful in the development of sensors and electronic devices.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates in industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring. It may exhibit different chemical reactivity and biological activity due to the presence of the oxadiazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties, as well as its biological activity.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound contains an oxazole ring and may have different reactivity and applications compared to the thiadiazole derivative.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-4-methylthiadiazole |
InChI |
InChI=1S/C7H11N3OS/c1-5-7(12-10-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI Key |
WBQUAMCOFSIHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.